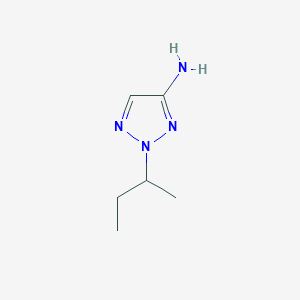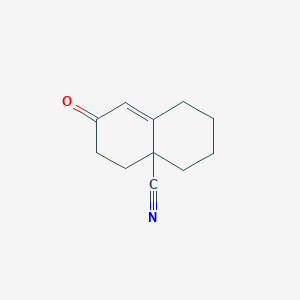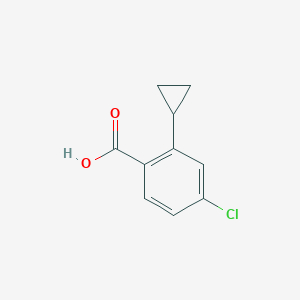![molecular formula C18H21NO2 B13164894 (2E)-3-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13164894.png)
(2E)-3-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid is an organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . This compound is characterized by its pyrrole ring structure, which is substituted with dimethyl and propylphenyl groups, and a prop-2-enoic acid moiety. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole with an appropriate aldehyde, followed by oxidation to form the desired prop-2-enoic acid .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally synthesized in research laboratories under controlled conditions. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the prop-2-enoic acid moiety to a propanoic acid.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the prop-2-enoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparación Con Compuestos Similares
2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole: Shares the pyrrole ring structure but lacks the prop-2-enoic acid moiety.
3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]propanoic acid: Similar structure but with a propanoic acid instead of a prop-2-enoic acid.
Uniqueness: 3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of the prop-2-enoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
(E)-3-[2,5-dimethyl-1-(4-propylphenyl)pyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H21NO2/c1-4-5-15-6-9-17(10-7-15)19-13(2)12-16(14(19)3)8-11-18(20)21/h6-12H,4-5H2,1-3H3,(H,20,21)/b11-8+ |
Clave InChI |
ZWLQJTNQOIAWRZ-DHZHZOJOSA-N |
SMILES isomérico |
CCCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/C(=O)O)C |
SMILES canónico |
CCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13164833.png)
![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13164838.png)
![1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one](/img/structure/B13164839.png)




![Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164874.png)
![6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13164876.png)

![2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13164886.png)
